molecular formula C19H20N2O B13509726 1-Benzyl-4-isocyanato-4-phenylpiperidine

1-Benzyl-4-isocyanato-4-phenylpiperidine

Cat. No.: B13509726
M. Wt: 292.4 g/mol
InChI Key: QVTUZRNKZONCRC-UHFFFAOYSA-N
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Description

. This compound features a piperidine ring substituted with a benzyl group and an isocyanate group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The preparation of 1-Benzyl-4-isocyanato-4-phenylpiperidine involves several synthetic routes. One common method includes the reaction of benzyl chloride with diethanolamine to form benzyl diethanolamine. This intermediate is then treated with thionyl chloride to produce benzyl dichloroethylamine hydrochloride. Finally, benzyl dichloroethylamine hydrochloride reacts with benzyl cyanide to yield this compound . This method is noted for its simplicity and suitability for industrial production.

Chemical Reactions Analysis

1-Benzyl-4-isocyanato-4-phenylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group is highly reactive and can undergo nucleophilic substitution reactions with alcohols, amines, and water to form urethanes, ureas, and amines, respectively.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed from these reactions are urethanes, ureas, and amines.

Scientific Research Applications

1-Benzyl-4-isocyanato-4-phenylpiperidine has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound is used in the development of new materials with specific properties.

    Catalysis: It acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-isocyanato-4-phenylpiperidine involves its reactivity with nucleophiles. The isocyanate group (R−N=C=O) is electrophilic and reacts readily with nucleophiles, forming stable products like urethanes and ureas . This reactivity is exploited in various applications, including polymer synthesis and drug development.

Comparison with Similar Compounds

1-Benzyl-4-isocyanato-4-phenylpiperidine can be compared with other phenylpiperidine derivatives, such as:

    4-Phenylpiperidine: A base structure for various opioids like pethidine and ketobemidone.

    1-Benzyl-4-cyano-4-phenylpiperidine: Another derivative with applications in medicinal chemistry.

The uniqueness of this compound lies in its isocyanate group, which imparts distinct reactivity and versatility in synthetic applications.

Conclusion

This compound is a valuable compound in organic synthesis, with diverse applications in medicinal chemistry, materials science, and catalysis. Its unique reactivity and versatility make it an important intermediate in various chemical processes.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

1-benzyl-4-isocyanato-4-phenylpiperidine

InChI

InChI=1S/C19H20N2O/c22-16-20-19(18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10H,11-15H2

InChI Key

QVTUZRNKZONCRC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)N=C=O)CC3=CC=CC=C3

Origin of Product

United States

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